molecular formula C32H34F3N5O2 B607945 HG6-64-1

HG6-64-1

Número de catálogo: B607945
Peso molecular: 577.6 g/mol
Clave InChI: UMBFDGUGXMOMHX-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualization within Targeted Molecular Therapies

HG6-64-1 is a chemical compound that has been explored within the context of targeted molecular therapies, primarily as a kinase inhibitor. Its research is situated within the broader effort to identify and characterize agents that can selectively modulate the activity of specific kinases implicated in various pathologies. The rationale for investigating compounds like this compound stems from the understanding that inhibiting key nodes in aberrant signaling pathways can impede disease progression at a molecular level. medchemexpress.com

Overview of Kinase Inhibitors in Research

Kinase inhibitors represent a diverse class of small molecules designed to block the enzymatic activity of protein kinases. Their development has revolutionized the treatment of several diseases, particularly cancers driven by specific oncogenic kinase mutations or overexpression. Research in this field involves identifying kinases crucial for disease pathogenesis, designing compounds that can bind to and inhibit these kinases, and evaluating their efficacy and specificity in preclinical models and clinical trials. This compound falls into this category, being identified as an inhibitor targeting specific kinases relevant to cellular proliferation and survival. selleckchem.comnih.govmedchemexpress.combioscience.co.ukadooq.com

Rationale for Investigating this compound in Preclinical Models

The investigation of this compound in preclinical models is driven by its identified inhibitory activity against key kinases known to play roles in cancer development and maintenance. Notably, this compound has been characterized as a potent and selective inhibitor of B-Raf, particularly the oncogenic B-raf V600E mutation. selleckchem.commedchemexpress.combioscience.co.ukadooq.comresearchgate.netnih.gov The BRAF kinase is a central component of the MAPK signaling pathway, which is frequently dysregulated in various cancers, including melanoma and colorectal cancer. nih.govresearchgate.net Inhibition of this pathway is a validated therapeutic strategy. Furthermore, research has indicated that this compound may also target Germinal Center Kinase (GCK) and potentially the SRC-family kinase Lyn, suggesting potential activity across different signaling networks. nih.govresearchgate.net The preclinical investigation of this compound aims to understand its molecular mechanism of action, evaluate its efficacy against cancer cells harboring these kinase targets, and explore its potential in specific disease settings, such as colorectal cancer cells with BRAF mutations and diffuse large B-cell lymphoma (DLBCL). nih.govnih.govresearchgate.netresearchgate.netmdpi.comaging-us.com Studies in cell lines and xenograft models provide crucial data on the compound's ability to inhibit proliferation, induce apoptosis, and affect cell cycle progression, thereby providing a basis for assessing its therapeutic potential. nih.govresearchgate.net

Detailed Research Findings

Preclinical studies have demonstrated the inhibitory effects of this compound in various cancer cell lines. In B-raf V600E transformed Ba/F3 cells, this compound showed potent inhibition with an IC50 of 0.09 μM. selleckchem.commedchemexpress.combioscience.co.ukadooq.com Studies in HT-29 colorectal cancer cells, which harbor the BRAF V600E mutation, reported an IC50 of 0.243 ± 0.02 µM. mdpi.com Analysis using a biphasic model in HT-29 cells indicated that this compound inhibited 57% of cell viability with a Kd1 of 19.8 nM, while a remaining portion of viability was largely resistant. mdpi.com

Beyond BRAF inhibition, research in diffuse large B-cell lymphoma (DLBCL) cell lines and primary tumors revealed that this compound can induce marked cytotoxicity. nih.govresearchgate.net This activity was linked to the inhibition of Germinal Center Kinase (GCK), a kinase found to be activated and important for DLBCL proliferation and survival. nih.govresearchgate.net this compound treatment in DLBCL cell lines led to reductions in phosphorylated c-jun, a downstream effector of GCK, and time-dependent decreases in phosphorylated JNK levels. nih.gov The compound also induced cell cycle arrest and increased cell death in sensitive DLBCL cell lines. researchgate.net Studies investigating the combination of this compound with other agents, such as AZD-6244 (a Mek inhibitor) in colorectal cancer cells, have explored potential synergistic effects, although combinations targeting consecutive steps in the same pathway may show limited synergy. mdpi.com

Data Tables

Below are examples of data points reported in preclinical studies regarding the inhibitory activity of this compound:

Cell Line / ContextTarget Inhibition / EffectValueCitation
Ba/F3 cells (B-raf V600E transformed)B-Raf V600E inhibition (IC50)0.09 μM selleckchem.commedchemexpress.comadooq.com
HT-29 colorectal cancer cellsCell viability inhibition (IC50)0.243 ± 0.02 µM mdpi.com
HT-29 colorectal cancer cellsCell viability inhibition (Biphasic Kd1)19.8 nM mdpi.com
DLBCL cell linesCytotoxicity (EC50)Varied by cell line researchgate.net

Note: EC50 values for DLBCL cell lines varied; specific values for individual lines can be found in the cited research. researchgate.net

Propiedades

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBFDGUGXMOMHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Hg6-64-1

Identification and Characterization of Primary Molecular Targets

Studies have identified B-Raf kinase, Germinal Center Kinase (GCK), and EPHA2 receptor tyrosine kinase as primary molecular targets of HG6-64-1. Its inhibitory profile extends to other kinases as revealed through comprehensive selectivity profiling.

B-Raf Kinase Inhibition Profile

This compound has been characterized as a potent and selective inhibitor of B-Raf, including the oncogenic V600E mutation. Research indicates that this compound has an IC₅₀ of 0.09 μM on B-raf V600E transformed Ba/F3 cells. nih.govnih.govnih.gov This suggests a significant inhibitory effect on the constitutively active form of B-Raf commonly found in various cancers. This compound is described as a potent and selective B-Raf and mutant B-Raf inhibitor.

Here is a summary of B-Raf inhibition data:

TargetCell Line/SystemIC₅₀ (μM)Reference
B-Raf V600EBa/F3 cells transformed0.09 nih.govnih.govnih.gov
B-Raf (mutant)N/APotent

Germinal Center Kinase (GCK) Modulation

This compound functions as a chemical inhibitor of Germinal Center Kinase (GCK). Studies in Diffuse Large B-cell Lymphoma (DLBCL) cell lines have shown that this compound impedes the ability of JNK, a downstream effector of GCK, to phosphorylate c-jun. This inhibition of p-c-jun was observed across tested cell lines, with reductions ranging from 35% to 75% compared to controls. Additionally, this compound treatment led to a time-dependent reduction in phosphorylated JNK levels in DLBCL cell lines.

The compound exhibits a range of sensitivities across different DLBCL cell lines, with EC₅₀ values varying. In DLBCL cell lines, the EC₅₀ of this compound ranged from 1.83 to 257 nM, with one low GCK-expressing cell line showing a higher EC₅₀ of 1.19 µM. This variability in sensitivity may be related to the differential dependence of these cell lines on the GCK pathway.

Here is a table summarizing the EC₅₀ values of this compound in various DLBCL cell lines:

DLBCL Cell LineEC₅₀ (nM)Reference
SU-DHL-61.83
SU-DHL-8Data not explicitly provided in snippet
VALData not explicitly provided in snippet
G4521190 (1.19 µM)
OCI-LY-3Data not explicitly provided in snippet
OCI-LY-8Data not explicitly provided in snippet
OCI-LY-10Data not explicitly provided in snippet
OCI-LY-19Data not explicitly provided in snippet
RIVAData not explicitly provided in snippet
(Range)1.83 - 257

Beyond its direct effect on GCK and JNK, this compound has also been shown to decrease BCR signaling, evidenced by reduced phosphorylation of Syk, BTK, and PLCγ2, leading to decreased activation of NFκB and NFAT reporters and reduced Ca++ influx. This suggests a potential role as a dual GCK/BCR inhibitor, with Lyn, an SRC-family kinase and critical upstream component of the BCR pathway, identified as a potential target through KinomeScan and KiNativ analyses.

EPHA2 Receptor Tyrosine Kinase Activity

This compound has been shown to strongly inhibit EPHA2 activity in a cell-free system using kinase profiling services. The biochemical IC₅₀ for this compound against EPHA2 was determined to be 77.1 nM. This indicates a potent direct inhibitory effect on the enzymatic activity of EPHA2.

Summary of EPHA2 Inhibition:

TargetAssay SystemBiochemical IC₅₀ (nM)Reference
EPHA2Cell-free (SelectScreen)77.1

Off-Target Kinase Selectivity Profiling (e.g., KinomeScan Analysis)

While primarily targeting B-Raf, GCK, and EPHA2, KinomeScan and KiNativ analyses have indicated that this compound may potentially target a small number of additional kinases at concentrations used in some studies, such as 400 nM. Lyn, an SRC-family kinase, was identified as a potential off-target based on these analyses. Further independent studies were conducted to determine the relative contribution of these potential off-targets to the observed cellular effects.

KinomeScan data for this compound measured the percent of kinase bound by the ligand at a concentration of 10 µM across a panel of kinases. Results are typically reported as "Percent of control," where a lower percentage indicates stronger inhibition of kinase binding.

Summary of Kinase Selectivity Profiling:

Profiling MethodConcentrationS(1)-scorePotential Off-Targets MentionedReference
KinomeScanNot specified in snippet (generally screens)0.06N/A
KinomeScan/KiNativ400 nM (in DLBCL study)N/ALyn
KINOMEscan10 µMN/AData presented as Percent of Control for panel

Mechanisms of Action and Downstream Signaling Pathway Perturbations

The primary mechanisms of action of this compound involve the inhibition of key kinases, leading to significant perturbations in downstream signaling pathways critical for cell survival and proliferation.

Impact on MAPK/ERK Signaling Cascade

This compound exerts a notable impact on the MAPK/ERK signaling cascade, a central pathway involved in regulating cell growth, differentiation, and survival. As a B-Raf inhibitor, this compound interferes with the activation of this pathway. nih.govnih.govnih.gov

Studies have shown that this compound can effectively inhibit MEK phosphorylation by B-Raf and subsequently reduce ERK phosphorylation. In the context of EPHA2 inhibition, this compound has been observed to extinguish MAPK signaling. At a concentration of 10 μmol/L, efficient inhibition of MEK and partial inhibition of ERK were achieved. This disruption of the MAPK/ERK cascade contributes to the cellular effects observed with this compound treatment.

Beyond the MAPK/ERK pathway, this compound has also been reported to reduce the phosphorylation of AKT and PRAS40, suggesting crosstalk or additional inhibitory effects on the PI3K/AKT pathway. In the context of EPHA2 inhibition, this compound abrogated AKT signaling. Furthermore, in DLBCL cells, this compound's effect on BCR signaling also led to phosphorylation of ERK and its targets.

Summary of Impact on Signaling Pathways:

Pathway AffectedSpecific Effects MentionedConcentration (if specified)Reference
MAPK/ERKInhibits MEK and reduces ERK phosphorylationN/A
MAPK/ERKExtinguishes MAPK signalingN/A
MAPK/ERKEfficient inhibition of MEK, partial inhibition of ERK10 μmol/L
PI3K/AKTReduced phosphorylation of AKT and PRAS40N/A
PI3K/AKTAbrogated AKT signalingN/A
BCR downstreamDecreased phosphorylation of ERK and its targetsN/A

Modulation of AKT Signaling Pathway

This compound has been shown to modulate the AKT signaling pathway. In melanoma cell lines, including both vemurafenib-sensitive (A375) and vemurafenib-resistant (A375-P) lines, this compound effectively inhibited the phosphorylation of AKT at Ser473 at a concentration of 2 μM. At 10 μM, it also achieved efficient inhibition of MEK and partial inhibition of ERK phosphorylation. nih.gov This suggests that this compound can abrogate EphA2/AKT signaling in these cell types. nih.gov Another study in colorectal cancer cells (HT-29) indicated that this compound, described as a BRAF inhibitor, reduced the phosphorylation of AKT and PRAS40, suggesting crosstalk between the MAP kinase, IR/IGF-1R/Akt, and Src pathways. mdpi.com

Influence on JNK Phosphorylation and c-jun Activity

Research suggests that this compound influences JNK phosphorylation and c-jun activity. This compound has been shown to inhibit JNK kinase activity. miami.edu Studies on JNK phosphorylation and c-Jun expression in other contexts indicate that JNK phosphorylation is involved in regulating c-Jun expression and activity, often in response to various stimuli. nih.govnih.gov While the search results confirm this compound's inhibitory effect on JNK activity, specific detailed research findings on its precise influence on c-jun activity were not extensively provided within the context of this compound in the search snippets. JNK activation can lead to the phosphorylation of c-Jun, which enhances its transcriptional activity. nih.gov

Cellular Response Characterization (e.g., IC50, EC50 in specific cell-based assays)

This compound has been characterized for its cellular responses using various cell-based assays, with reported IC50 and EC50 values in different cell lines. The EC50 of this compound in diffuse large B-cell lymphoma (DLBCL) cell lines ranged from 1.83 to 257 nM, with one low GCK-expressing cell line showing an EC50 of 1.19 μM. nih.govresearchgate.net In HT-29 colorectal cancer cells, this compound showed moderate sensitivity with an IC50 of 0.243 ± 0.02 μM. nih.gov this compound is also described as a potent and selective B-Raf inhibitor with an IC50 of 0.09 μM in B-raf V600E transformed Ba/F3 cells. medchemexpress.commedchemexpress.com However, in MDA-MB-231 and MDA-MB-468 breast cancer cell lines, this compound showed IC50 values greater than 20 μM. uri.edu These values indicate variability in cellular sensitivity to this compound depending on the cell line and potentially the underlying molecular characteristics.

Here is a summary of some reported cellular response data for this compound:

Cell LineAssay TypeMetricConcentrationReference
DLBCL cell lines (various)Cellular proliferation (MTS)EC501.83 - 257 nM nih.govresearchgate.net
G452 (low GCK expression)Cellular proliferation (MTS)EC501.19 μM nih.gov
HT-29 (Colorectal Cancer)Cell viabilityIC500.243 ± 0.02 μM nih.gov
Ba/F3 (B-raf V600E transformed)Cell-based assayIC500.09 μM medchemexpress.commedchemexpress.com
MDA-MB-231 (Breast Cancer)Cell viabilityIC50>20 μM uri.edu
MDA-MB-468 (Breast Cancer)Cell viabilityIC50>20 μM uri.edu

Cell-based assays like MTS and measurements of cell viability are commonly used to determine IC50 and EC50 values, providing quantitative measures of a compound's effect on cellular processes. researchgate.netresearchgate.netamstat.orgazurebiosystems.com

Preclinical Efficacy Studies of Hg6-64-1

In Vitro Efficacy in Established Cellular Models

Studies utilizing established malignant cell lines have provided insights into the potential therapeutic applications of HG6-64-1.

Effects on Cell Proliferation and Viability in Malignant Cell Lines

This compound has demonstrated effects on the proliferation and viability of cells derived from different cancer types.

In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, this compound has been shown to induce cell death. miami.edu The sensitivity of DLBCL cell lines to this compound appears to correlate with the expression levels of Germinal Center Kinase (GCK), suggesting that GCK inhibition is a critical aspect of this compound's function in these cells. nih.govresearchgate.net Cell lines with low GCK expression, such as G452, exhibited decreased sensitivity to the compound. nih.govresearchgate.net this compound treatment led to a pronounced G0/G1 cell-cycle arrest in DLBCL cells. nih.govresearchgate.net A time-dependent increase in cell death was observed in the majority of the tested DLBCL cell lines, although G452 and OCI-LY-3 lines were exceptions to this response. nih.govresearchgate.net Furthermore, this compound induced marked apoptosis and cell death in primary DLBCL tumors examined, with the extent of cell death being comparable to or exceeding that observed in normal B lymphocytes. nih.govresearchgate.net Beyond GCK inhibition, this compound also impacted BCR signaling in DLBCL cell lines, decreasing the phosphorylation of downstream targets like Syk, BTK, and PLCγ2, which in turn reduced the activation of NFκB and NFAT reporters, Ca++ influx, and ERK phosphorylation. nih.govresearchgate.net These effects on BCR signaling were found to be independent of GCK inhibition. nih.govresearchgate.net While siRNA and shRNA-mediated knockdown of GCK induced a certain level of cell death, treatment with the this compound inhibitor resulted in a slightly more pronounced induction of death in DLBCL cell lines and significantly higher death rates in primary DLBCL tumors. researchgate.net

This compound has been identified as a specific inhibitor of BRAF. mdpi.comresearchgate.net In BRAF-mutant colorectal cancer cell lines, such as HT-29 which harbors the V600E mutation, this compound demonstrated moderate sensitivity with an IC50 value of 0.243 ± 0.02 µM. mdpi.com Mechanistically, this compound moderately inhibited BRAF autophosphorylation, while effectively blocking the phosphorylation of Mek by BRAF and reducing the phosphorylation of Erk. mdpi.comresearchgate.net Additionally, it was observed to reduce the phosphorylation of AKT and PRAS40. mdpi.com Analysis of the inhibitory effect in HT-29 cells revealed a biphasic response, where this compound inhibited 57% of cell viability with a Kd of 19.8 nM, indicating a sensitive fraction, while a remaining 43% of viability was largely resistant. mdpi.com Combinations of this compound with other inhibitors targeting different pathways showed synergistic effects in HT-29 cells. mdpi.comuri.eduresearchgate.net

Table 1: Inhibition of HT-29 Cell Viability by this compound

CompoundHT-29 IC50 (µM)
This compound0.243 ± 0.02

In melanoma cell lines, this compound functions as an EPHA2 inhibitor. aacrjournals.orgaacrjournals.orgnih.gov Biochemical assays showed potent inhibition of EPHA2 activity by this compound, with an IC50 of 77.1 nM. aacrjournals.orgnih.gov Treatment with this compound suppressed downstream signaling pathways, including AKT and MAPK. aacrjournals.org This inhibition led to cell-cycle arrest at the G0–G1 phase and induced apoptosis, particularly at higher concentrations, in both vemurafenib-sensitive (A375, MGH-MC-1, SK-mel-28) and vemurafenib-resistant (A375-P, MGH-MC-1-P, SK-mel-28-P, CHL-1) melanoma cell lines. aacrjournals.orgaacrjournals.orgnih.gov Notably, vemurafenib-resistant cell lines were found to be more sensitive to this compound compared to their sensitive parental lines. aacrjournals.orgnih.gov Pre-treatment with this compound was also shown to restore sensitivity to vemurafenib in resistant cells. nih.gov

This compound, characterized as a specific BRAF inhibitor, was considered in the context of identifying potential therapeutic candidates for glioblastoma (GBM) based on computational predictions. mdpi.comresearchgate.net However, it was subsequently excluded from further preclinical validation studies in GBM models due to observed low upregulation of its target gene in GBM tissue. mdpi.comresearchgate.net No data on the in vitro efficacy of this compound regarding cell proliferation, viability, or apoptosis specifically in glioblastoma cell lines was found in the provided search results.

Melanoma Cell Lines (e.g., Vemurafenib-sensitive and -resistant)

Induction of Apoptosis and Cell Death Mechanisms

The induction of apoptosis is a key mechanism by which this compound exerts its effects on malignant cells. In melanoma cells, this compound treatment resulted in morphological changes characteristic of apoptosis, including nuclear condensation and fragmentation. aacrjournals.orgnih.gov This apoptotic effect was observed in both vemurafenib-sensitive and -resistant cell lines at higher doses. aacrjournals.orgnih.gov In DLBCL models, this compound induced marked apoptosis and cell death in both established cell lines (with some exceptions) and primary tumor samples. nih.govresearchgate.net The induction of apoptosis contributes significantly to the reduction in cell viability observed in these contexts. miami.edunih.govresearchgate.net While the search results confirm apoptosis induction, detailed mechanisms involving specific caspases or other pathways were not consistently described across all tested cell types.

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. Studies have investigated the effect of this compound on cell cycle progression in various cancer cell lines. Treatment with this compound has been shown to induce a pronounced G0/G1 cell-cycle arrest in diffuse large B-cell lymphoma (DLBCL) cell lines, as measured by flow cytometry analysis of propidium iodide (PI) intercalation nih.govresearchgate.netresearchgate.net. This suggests that this compound can halt cancer cells in the initial phase of the cell cycle, preventing them from dividing and proliferating.

Activity in Primary Tumor Cell Isolates (non-human)

Evaluating the activity of a compound in primary tumor cell isolates, particularly from non-human sources in preclinical settings, can provide a more relevant model than established cell lines, as these isolates may better retain the heterogeneity and characteristics of the original tumor nih.gov. Studies have demonstrated that this compound treatment induced marked apoptosis and cell death in fresh de novo untreated primary DLBCL tumors nih.govresearchgate.net. This indicates that the cytotoxic effects of this compound are not limited to established cell lines and extend to primary tumor cells. The extent of this compound-induced cell death in DLBCL tumors was observed to be greater than, or approximately equal to, killing in normal B lymphocytes extracted from biopsies of noncancerous lymph nodes nih.gov.

In Vivo Efficacy in Preclinical Disease Models

In vivo studies using animal models, such as xenografts, are crucial for evaluating a compound's efficacy in a more complex biological system that mimics the tumor microenvironment and systemic effects herabiolabs.comtranscurebioservices.com.

Modulation of Tumor Growth in Xenograft Models

Xenograft models, where human cancer cells or tumor fragments are implanted into immunocompromised mice, are commonly used to assess the ability of a compound to inhibit tumor growth in a living organism herabiolabs.comillinois.edu. This compound treatment has resulted in marked delays in tumor growth in mice bearing subcutaneous OCI-LY-19 xenograft tumors nih.gov. Studies involving intratumoral or intraperitoneal injections of this compound demonstrated its ability to inhibit the growth of DLBCL xenograft tumors nih.gov.

Influence on Animal Survival in Disease Models

Prolonging animal survival in disease models is a key indicator of a compound's potential therapeutic benefit. Although mice treated with this compound in xenograft models eventually succumbed to tumors, a single 14-day round of this compound treatment significantly prolonged animal survival compared with controls nih.gov. Administration of this compound in vivo was reported to be well tolerated and led to significantly prolonged survival of mice harboring human DLBCL xenografts nih.gov. In a comparison study, the standard of care, R-CHOP, also led to a statistically significant increase in survival for this xenograft model, but this rescue was less significant than with this compound nih.gov.

Below are interactive tables summarizing some of the research findings on this compound's preclinical efficacy:

Study TypeModel/Cell TypeKey FindingSource
In Vitro (Cell Cycle)DLBCL cell linesInduced pronounced G0/G1 cell-cycle arrest. nih.govresearchgate.netresearchgate.net
In Vitro (Primary Isolates)Primary DLBCL tumors (non-human)Induced marked apoptosis and cell death. nih.govresearchgate.net
In Vivo (Tumor Growth)OCI-LY-19 xenografts in miceResulted in marked delays in tumor growth. nih.gov
In Vivo (Survival)Human DLBCL xenografts in miceSignificantly prolonged animal survival compared with controls. nih.gov
Model TypeTreatment Regimen (Example)Outcome on Tumor GrowthOutcome on Animal SurvivalSource
OCI-LY-19 xenograftsThis compound (intratumoral or intraperitoneal daily)Marked delaysSignificantly prolonged nih.gov
Human DLBCL xenograftsThis compound (single 14-day round)Not specified for this regimenSignificantly prolonged nih.gov

Structure-activity Relationship Sar and Chemical Biology of Hg6-64-1

Identification of Key Structural Determinants for Potency and Selectivity

HG6-64-1 is characterized as a potent and selective inhibitor of B-Raf, with an IC50 of 0.09 μM against B-Raf V600E in Ba/F3 cells selleckchem.combiocat.comchemicalbook.comselleckchem.commedchemexpress.com. This suggests that specific features within the this compound molecular structure are crucial for its high affinity and inhibitory effect on this particular kinase. While detailed structural determinants for this compound's activity are not extensively described in the provided snippets, the compound belongs to the class of Raf inhibitors, and SAR studies on similar kinase inhibitors highlight the importance of specific chemical moieties and their positions for binding affinity and selectivity nih.govmdpi.com. For instance, studies on other kinase inhibitors have shown that substituents on core ring systems and aniline groups significantly influence potency and selectivity nih.gov. The trifluoromethyl group and the piperazine moiety in this compound's structure (C32H34F3N5O2) are likely contributors to its interaction with the target kinase adooq.combiocat.com.

This compound has also shown activity as a GCK inhibitor, inducing cell death in DLBCL cell lines and primary tumors researchgate.netnih.govresearchgate.net. The decreased sensitivity of G452 cells, which express low levels of GCK, suggests that GCK inhibition is critical to this compound's function in these cells researchgate.netnih.gov. This indicates a structural interaction with GCK that is necessary for its cytotoxic effect in DLBCL.

Chemical Modifications and Analog Development for Enhanced Activity

The development of analogs through chemical modifications is a common strategy to enhance the activity, selectivity, and pharmacokinetic properties of a lead compound nih.govacs.org. Although specific details on the chemical modifications and analog development of this compound are not provided in the search results, the existence of this compound itself, extracted from a patent, implies that it likely arose from a process of chemical synthesis and optimization chemicalbook.commedchemexpress.com. The patent WO 2011090738 A2 is referenced as the source for this compound, suggesting that this patent may contain information on related compounds and their activities chemicalbook.commedchemexpress.com.

General SAR studies on other compound classes, such as benzimidazoles and thiazolidine-2,4-diones, illustrate how modifications at different positions of a core scaffold can lead to significant changes in biological activity mdpi.comsimm.ac.cn. For example, modifications at the C2, C5, and C6 positions of the benzimidazole ring can influence anti-inflammatory activity mdpi.com. Similarly, introducing functional groups at the terminus of a tail-like substructure can impact drug-like properties nih.gov. These examples suggest that modifications to the core structure or peripheral groups of this compound could be explored to potentially enhance its potency or selectivity for B-Raf, GCK, or other kinases involved in cancer pathways mdpi.comresearchgate.netnih.govcancerrxgene.org.

Mechanistic Insights from Structure-Activity Correlations

SAR studies provide crucial mechanistic insights by correlating structural features with biological outcomes mdpi.comchemrxiv.orgacs.org. For this compound, its potent inhibition of B-Raf V600E and subsequent effects on the MAPK pathway (specifically blocking Mek and reducing Erk phosphorylation) provide insight into its mechanism of action in certain cancers mdpi.com. The observation that this compound also reduces phosphorylation of AKT and PRAS40 suggests potential crosstalk between the MAP kinase, IR/IGF-1R/Akt, and Src pathways, highlighting the complex cellular signaling networks that this compound can influence mdpi.com.

In the context of DLBCL, the GCK inhibitory activity of this compound and its effect on cell death in GCK-expressing cells point to a mechanism involving the inhibition of GCK-mediated pathways researchgate.netnih.gov. This compound has been shown to decrease BCR signaling, leading to reduced phosphorylation of Syk, BTK, and PLCγ2, and subsequently decreased activation of NFκB and NFAT reporters, Ca++ influx, and phosphorylation of ERK and its targets nih.gov. This indicates a mechanism where this compound disrupts critical signaling cascades downstream of GCK in DLBCL cells.

The biphasic inhibition of cell viability by this compound in colorectal cancer cells, with a high-sensitivity phase (Kd1 of 19.8 nM) and a largely resistant phase, suggests that a subset of cells are highly dependent on the target inhibited by this compound, while others rely on different survival pathways mdpi.com. This biphasic response provides mechanistic insight into the heterogeneous nature of cancer cell dependence on specific kinases.

Preclinical Pharmacokinetic Adme Characteristics of Hg6-64-1

While HG6-64-1 is identified as a potent and selective B-Raf inhibitor harvard.edumedchemexpress.combioscience.co.ukselleckchem.com, with its chemical properties and use in various research contexts mentioned harvard.edumedchemexpress.combioscience.co.ukselleckchem.comharvard.edunih.gov, detailed studies specifically addressing its ADME profile in preclinical species could not be retrieved.

General principles and methodologies for assessing ADME properties in preclinical drug development are well-established and involve various in vitro and in vivo studies. These typically include evaluating in vitro permeability using models like Caco-2 cells, determining plasma protein binding, identifying metabolic pathways and the enzymes involved, often utilizing liver microsomes and hepatocytes, and studying excretion routes in animal models.

However, specific data generated from such studies for this compound were not found in the performed searches. Therefore, a detailed discussion of its in vitro absorption and distribution profiles, preclinical metabolism pathways and enzyme interactions, and excretion routes in preclinical models cannot be provided in this article based on the currently available information.

Mechanisms of Resistance to Hg6-64-1

Characterization of Intrinsic Resistance Pathways and Molecular Drivers

Intrinsic resistance to a therapeutic agent refers to the pre-existing mechanisms within cancer cells that limit their sensitivity to the drug from the outset. Studies investigating HG6-64-1 have identified variations in sensitivity across different cancer cell lines, suggesting the presence of intrinsic resistance pathways or molecular drivers.

In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, the sensitivity to this compound, a GCK inhibitor, varies significantly, with 50% effective concentrations (EC50) ranging from 1.83 to 257 nM. phytopharmajournal.comwikipedia.org One DLBCL cell line, G452, exhibited a notably higher EC50 of 1.19 µM, which may be linked to its low expression of GCK. phytopharmajournal.comwikipedia.org This suggests that the level of target expression, such as GCK in DLBCL, could be an intrinsic molecular driver influencing the initial sensitivity of cancer cells to this compound. The precise molecular mechanism underlying the wide range of sensitivities to this compound in DLBCL cell lines is not fully elucidated but may be related to variable dependence on the GCK pathway. phytopharmajournal.comwikipedia.org

Research in colorectal cancer cell lines has also explored the sensitivity to this compound in the context of various genetic mutations. Cell lines with specific mutations, such as ATM, SMARCA4, EGFR, and PBRM1, showed varying sensitivities to this compound. mims.com For instance, a colorectal cancer cell line with an ATM mutation had an estimated IC50 of 1.33 µM, while a cell line with an EGFR mutation showed an estimated IC50 of 0.39 µM. mims.com These findings suggest that the mutational landscape of a tumor could contribute to intrinsic resistance or sensitivity to this compound.

The following table summarizes the estimated IC50 values of this compound in selected colorectal cancer cell lines with different mutations:

Cell Line MutationEstimated IC50 (µM)
ATM1.33
SMARCA40.41
EGFR0.39
PBRM11.18

(Data derived from analysis of colorectal cancer cell lines sensitivity to this compound.) mims.com

Strategies to Overcome Resistance in Preclinical Models

Preclinical studies have explored strategies to overcome drug resistance using this compound, primarily in the context of combination therapies and by targeting bypass mechanisms.

One significant strategy involves using this compound to overcome acquired resistance to BRAF inhibitors like vemurafenib in melanoma. As discussed, vemurafenib resistance can be mediated by EphA2 upregulation. nf2is.orgciteab.com this compound, by inhibiting EphA2, has demonstrated effectiveness in vemurafenib-resistant melanoma cell lines. nf2is.orgciteab.com Pre-treatment with this compound has been shown to restore vemurafenib sensitivity in resistant cells with upregulated EphA2. nf2is.orgciteab.com This highlights this compound's potential as a strategy to re-sensitize resistant tumors to existing therapies by targeting specific acquired resistance pathways.

Combination therapies involving this compound and other inhibitors have also been investigated in preclinical models, particularly in colorectal cancer cell lines. Studies have explored the synergistic effects of combining this compound with inhibitors targeting different pathways. For instance, combinations of dasatinib (a multi-kinase inhibitor) with this compound showed synergistic inhibition of cell viability in a colorectal cancer cell line. researchgate.net This suggests that simultaneously targeting multiple pathways could be a strategy to overcome potential resistance or enhance the efficacy of this compound. However, combining this compound with AZD-6244 (selumetinib), a MEK inhibitor targeting a consecutive step in the MAPK pathway, showed very little synergistic benefit, indicating that targeting parallel or independent pathways may be more effective in overcoming resistance. researchgate.net

The following table summarizes the biochemical IC50 values of this compound against EphA2:

TargetBiochemical IC50 (nM)
EphA277.1

(Data derived from kinase activity profiling.) nf2is.orgciteab.com

Combination Therapeutic Strategies Involving Hg6-64-1

Synergistic Effects with Complementary Targeted Agents

Preclinical studies have investigated the potential for synergistic interactions between HG6-64-1 and other targeted therapeutic agents. Synergy in this context refers to the combined effect of two or more drugs being greater than the sum of their individual effects. Such synergistic combinations can allow for lower doses of each agent, potentially reducing off-target toxicities while maintaining or improving therapeutic outcomes.

Research involving this compound has demonstrated synergistic effects when combined with inhibitors targeting distinct signaling pathways. For instance, studies in colorectal cancer (HT-29) and triple-negative breast cancer (MDA-MB-231) cell lines have shown that combining this compound with AZD-6244, a MEK inhibitor, and dasatinib, a multi-targeted kinase inhibitor, resulted in synergistic inhibition of cell viability. fishersci.caguidetopharmacology.orgfishersci.ca These findings suggest that simultaneously targeting pathways influenced by this compound and those inhibited by agents like MEK inhibitors and dasatinib can lead to enhanced anti-tumor activity in these specific cancer types.

While the provided search results did not include specific data on synergistic effects between this compound and doxorubicin, studies with other agents have shown the potential for doxorubicin to exhibit synergistic interactions when combined with modulators of pathways such as the RAS/RAF/MEK/ERK signaling cascade. wikidata.org Furthermore, combination therapies involving MEK inhibitors with other targeted agents, such as CDK4/6 inhibitors, have demonstrated synergistic effects in preclinical models of other cancers like diffuse midline glioma. researchgate.net The general principle of combining agents that target different nodes within interconnected signaling networks or distinct biological processes underlies the rationale for exploring combinations involving this compound.

Specific data on the synergistic effects of this compound in combination with AZD-6244 and dasatinib in HT-29 and MDA-MB-231 cell lines highlight the potential of these multi-agent regimens. These studies often employ methods like dose-response curve analysis and isobolograms to quantify the degree of synergy. fishersci.caguidetopharmacology.orgfishersci.ca For example, combinations of AZD-6244 and this compound, as well as dasatinib and this compound, demonstrated improved potency compared to individual drugs in inhibiting cell viability in these cancer cell lines. fishersci.caguidetopharmacology.orgfishersci.ca

Cell Line Combination Observed Effect Reference
HT-29 This compound + AZD-6244 Synergistic inhibition of cell viability fishersci.ca
HT-29 This compound + Dasatinib Synergistic inhibition of cell viability fishersci.ca
MDA-MB-231 This compound + AZD-6244 Potent and synergistic inhibition of cell viability fishersci.ca
MDA-MB-231 This compound + Dasatinib Dramatically more effective in blocking cell viability fishersci.ca

These findings underscore the importance of rational drug combination design based on the understanding of the molecular characteristics of the cancer cells and the mechanisms of action of the individual agents.

Network Pharmacology Approaches for Drug Combination Design

Network pharmacology provides a framework for understanding the complex interactions between drugs, biological targets, and disease pathways. This approach is particularly valuable in the design of rational drug combinations, moving beyond the traditional "one target, one drug" paradigm to address the multi-factorial nature of diseases like cancer. wikipedia.orgnf2is.org

In the context of this compound, network pharmacology approaches have been applied to predict potential drug combinations, notably in acute myeloid leukaemia (AML). wikipedia.orgnf2is.org By utilizing bipartite network modeling of ex vivo drug screening data, researchers can analyze the relationships between drugs and patient samples, identifying communities or clusters that may suggest effective multi-targeted regimens. wikipedia.orgnf2is.org This methodology allows for the systematic exploration of drug interactions within the context of biological networks, facilitating the identification of combinations that are likely to exhibit synergistic activity. wikipedia.orgnf2is.org

The application of network pharmacology in designing combinations involving this compound in AML, based on datasets like Beat AML, demonstrates the utility of this approach in identifying potentially effective multi-agent therapies by considering the intricate network of drug-target and drug-sample interactions. wikipedia.orgnf2is.org This systematic method helps to prioritize combinations for further preclinical evaluation, increasing the likelihood of identifying synergistic and clinically relevant regimens. wikipedia.orgnf2is.org

Preclinical Evaluation of Multi-Agent Regimens

Preclinical evaluation is a critical step in the development of combination therapies involving compounds like this compound. These studies, primarily conducted in vitro using cancer cell lines and in vivo using animal models, aim to assess the efficacy, synergy, and potential mechanisms of action of multi-agent regimens before they are considered for clinical trials.

In vitro studies evaluating combinations involving this compound, such as those with AZD-6244 and dasatinib, have provided crucial data on their synergistic potential in different cancer cell lines. fishersci.caguidetopharmacology.orgfishersci.ca These experiments typically involve treating cancer cells with varying concentrations of individual drugs and their combinations, followed by assessment of cell viability or proliferation using assays like MTT or CellTiter-Glo. wikidata.org The resulting dose-response data are then analyzed using computational models, such as the Chou-Talalay method or isobolographic analysis, to determine the nature and extent of drug interactions (synergy, additivity, or antagonism). fishersci.cawikidata.org

The preclinical evaluation process also involves investigating the molecular mechanisms underlying the observed synergistic effects. This can include analyzing the impact of the drug combinations on key signaling pathways, cell cycle progression, and apoptosis. uni.lu For example, if a combination involving this compound and a MEK inhibitor shows synergy, further studies might explore how the combination affects the MAPK pathway and other related survival or proliferative signals.

Advanced Research Methodologies Applied to Hg6-64-1 Investigations

High-Throughput Kinase Screening and Profiling

High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly test large libraries of chemical compounds for biological activity sygnaturediscovery.com. Kinase screening specifically assesses the effect of compounds on the activity of kinases, a crucial class of enzymes involved in many cellular processes reactionbiology.com. HG6-64-1 has been included in such screens to evaluate its inhibitory profile against a broad spectrum of kinases harvard.edu.

In one study, this compound was tested in a high-throughput screen utilizing a 384-well format mdpi.com. This screening identified this compound as a specific inhibitor of BRAF mdpi.com. Further analysis using a biphasic mathematical model of cell-drug interaction provided insights into the compound's potency. For instance, the inhibition by this compound showed an F1 component of 57% with a Kd1 of 19.8 nM, and an F2 component of 43% with a Kd2 > 1000 µM, indicating a potent effect on a significant portion of the cell population while leaving another portion largely resistant mdpi.com.

High-throughput kinase profiling platforms allow for the comprehensive evaluation of a compound's selectivity across a large panel of kinases harvard.edu. This profiling is critical for understanding potential off-target effects and determining the specificity of a compound like this compound for its intended target, such as BRAF harvard.edumdpi.com.

Cell-Based Phenotypic Screening Assays

Cell-based phenotypic screening assays are designed to identify compounds that induce a desired observable change or phenotype in a cellular system, often one that models a disease state charnwooddiscovery.com. This approach is valuable because it assesses the compound's effect within a more biologically relevant context, taking into account cellular uptake, metabolism, and potential interactions with multiple targets sygnaturediscovery.comcharnwooddiscovery.com.

Studies investigating this compound have utilized cell-based assays to measure its impact on cell viability and death in various cancer cell lines mdpi.comresearchgate.net. For example, this compound was tested for its ability to inhibit the viability of HT-29 colorectal cancer cells mdpi.com. The half-maximal inhibitory concentration (IC50) of this compound in HT-29 cells was determined to be 0.243 ± 0.02 µM mdpi.com.

In diffuse large B-cell lymphoma (DLBCL) research, cell-based assays were employed to evaluate the effects of this compound on cellular death in a panel of DLBCL cell lines and primary tumor cells researchgate.net. Flow cytometry was used in these assays to measure cellular death researchgate.net. The 50% effective concentration (EC50) of this compound in DLBCL cell lines ranged from 1.83 to 257 nM, with one low GCK-expressing cell line showing a significantly higher EC50 of 1.19 µM researchgate.net.

These phenotypic screens provide crucial data on the cellular efficacy of this compound and its potency in different cellular contexts.

Cell Line (or Primary Tumor)Assay TypeMeasured ParameterValue (Units)Reference
HT-29Cell ViabilityIC500.243 ± 0.02 µM mdpi.com
DLBCL Cell Lines (range)Cellular Death (Flow Cytometry)EC501.83 - 257 nM researchgate.net
G452 (DLBCL)Cellular Death (Flow Cytometry)EC501.19 µM researchgate.net
Primary DLBCL TumorsCellular Death (Flow Cytometry)Apoptosis/Cell DeathMarked induction researchgate.net

Molecular and Cellular Assays (e.g., Western Blotting, Flow Cytometry, Reporter Gene Assays)

Western blotting is a common technique used to detect and quantify specific proteins in a cell or tissue lysate and assess their post-translational modifications, such as phosphorylation bio-rad.combiocompare.com. Studies on this compound have likely utilized Western blotting to examine its impact on key signaling pathways. For instance, research indicates that this compound can affect the phosphorylation status of proteins downstream of its targets, such as Mek and Erk, and also influence the phosphorylation of AKT and PRAS40 mdpi.com. In DLBCL studies, Western blotting was used to demonstrate that this compound impeded the ability of JNK to phosphorylate c-jun and reduced p-JNK levels in a time-dependent manner nih.gov.

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells as they pass through a laser beam bio-rad.comnih.gov. It is widely used to measure cell viability, apoptosis, cell cycle distribution, and the expression of intracellular and surface proteins in heterogeneous cell populations researchgate.netbio-rad.comnih.gov. As mentioned earlier, flow cytometry was employed to measure cellular death induced by this compound in DLBCL cell lines and primary tumors researchgate.net.

Reporter gene assays are used to study gene expression and signal transduction pathways bio-rad.com. These assays involve introducing a reporter construct into cells, where the expression of an easily detectable reporter protein (such as luciferase or fluorescent proteins) is controlled by a specific promoter or regulatory element of interest bio-rad.com. In the context of this compound research, reporter gene assays have been used to assess the impact of the compound on signaling pathways like NFκB and NFAT, indicating a decrease in their activation following this compound treatment in certain cell types nih.gov.

Computational and In Silico Modeling for Target Prediction and Drug Design

Computational, or in silico, methods play an increasingly vital role in drug discovery and development, complementing experimental approaches patsnap.comjpionline.orgnih.govbiotech-asia.org. These techniques use computational power to simulate biological processes, predict molecular interactions, and design potential drug candidates patsnap.comjpionline.org.

For this compound, in silico modeling has been applied in several ways. Computational workflows have been used to predict drug sensitivity and identify potential drugs for repositioning biorxiv.org. This involves using algorithms to predict parameters like IC50 values based on cellular and molecular data biorxiv.org. This compound has been included in lists of selected drugs for evaluation in such computational and experimental pipelines biorxiv.org.

Furthermore, computational approaches, including machine learning algorithms, have been applied in pan-cancer studies utilizing drug sensitivity data (such as IC50 values) for compounds like this compound from large databases like the Genomics of Drug Sensitivity in Cancer (GDSC) whiterose.ac.uknih.gov. These methods aim to classify cell lines based on their resistance or sensitivity to BRAF inhibitors, including this compound, and to investigate potential mechanisms of resistance by analyzing gene expression data whiterose.ac.uknih.gov.

In silico methods like molecular docking and virtual screening, while not explicitly detailed for this compound in the provided snippets, are fundamental tools in computational drug design used to predict how a compound might bind to a target protein and to screen large libraries of compounds virtually patsnap.comjpionline.orgnih.govbiotech-asia.org. These techniques could be applied to further explore the potential targets and binding modes of this compound.

Future Directions and Preclinical Therapeutic Implications of Hg6-64-1 Research

Elucidation of Comprehensive Target Landscape and Polypharmacology

While HG6-64-1 is recognized as a potent and selective inhibitor of B-Raf, understanding its complete target landscape and potential polypharmacological effects is a crucial area for future research. Preclinical studies have primarily highlighted its efficacy against B-raf V600E. harvard.edunih.govnih.gov However, investigations in specific contexts, such as Diffuse Large B-cell Lymphoma (DLBCL), suggest that at certain concentrations, this compound might interact with a limited number of additional kinases. nih.gov

The concept of polypharmacology, where a single compound interacts with multiple targets, is not uncommon among kinase inhibitors. Thorough target deconvolution is essential to fully understand a drug's mechanism-of-action and potential downstream effects, which can be either advantageous or detrimental therapeutically. Chemical proteomics approaches are valuable tools in revealing the target landscape of kinase inhibitors. Future research on this compound will likely involve comprehensive profiling using such advanced techniques to map all relevant targets and understand the implications of any off-target interactions.

Exploration of Novel Disease Applications Beyond Current Cancer Research

Current preclinical research on this compound is predominantly focused on its application in various cancers, particularly those driven by BRAF mutations like melanoma, and in other malignancies such as DLBCL and colorectal cancer. nih.gov

The potential to repurpose existing drugs for novel indications is a significant area of exploration in drug discovery. This compound has been considered in computational and experimental workflows aimed at identifying potential drug candidates for other challenging cancers, such as Glioblastoma (GBM). Although in one such study the primary target of this compound (BRAF) was not found to be highly expressed in GBM biopsies, this highlights the ongoing effort to explore its utility in a broader spectrum of oncological settings. Future research will continue to investigate the efficacy of this compound in additional cancer types and potentially other diseases where its known or newly discovered targets play a critical role.

Development of Advanced this compound Analogs with Optimized Properties

The initial identification of this compound stemmed from patent literature, suggesting a foundation for the development of related compounds. nih.govnih.govnih.gov While the current literature primarily focuses on the properties and effects of this compound itself, a key direction for future research involves the rational design and synthesis of advanced analogs.

The goal of developing analogs would be to potentially improve properties such as potency, selectivity, pharmacokinetic profiles, and reduced potential for resistance mechanisms. Although specific details on this compound analog development are not extensively reported in the provided search results, this is a standard trajectory in preclinical drug development to optimize the therapeutic potential of a lead compound.

Identification of Predictive Biomarkers for Preclinical Response to this compound

Identifying biomarkers that can predict preclinical response to this compound is critical for optimizing its potential therapeutic use and patient stratification in future clinical studies. The heterogeneous nature of cancer necessitates predictive markers to ensure that therapies are directed towards patient populations most likely to benefit.

Studies utilizing computational models and large-scale drug sensitivity datasets, such as those including this compound, are actively working towards this goal. Transcriptomic profiles and gene expression data have been employed to predict cellular response to BRAF inhibitors, including this compound. Research has begun to identify potential biomarkers associated with resistance to BRAF inhibitors, with specific genes like AOX1, OXTR, H2AC13, TBX2, and SLC2A4 being suggested as potential indicators. Further research is needed to validate these potential biomarkers and identify additional molecular markers that can reliably predict sensitivity or resistance to this compound across different cancer contexts.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and other molecular layers, is a powerful approach to gain a deeper understanding of the complex biological systems involved in disease and drug response. This is particularly relevant for a compound like this compound, which targets a key node in a critical signaling pathway (MAPK pathway).

Preclinical studies investigating the efficacy of this compound in cancer cell lines often utilize multi-omics datasets to analyze drug sensitivity in the context of diverse molecular profiles. Integrating these different data types can help to elucidate the intricate molecular mechanisms underlying sensitivity and resistance to this compound, identify compensatory pathways that may be activated upon treatment, and uncover novel gene signatures associated with therapeutic response. Future research will increasingly leverage sophisticated multi-omics integration techniques to build comprehensive models that can predict this compound activity and provide a more complete picture of its biological effects at a systems level.

Q & A

Q. What is the mechanism of action of HG6-64-1 in targeting B-Raf V600E mutants?

this compound selectively inhibits the B-Raf V600E oncogenic mutant by binding to the ATP-binding domain, suppressing constitutive kinase activity. Its IC50 value of 0.09 μM in B-Raf V600E-transformed Ba/F3 cells demonstrates high potency . To validate this mechanism, researchers should perform kinase inhibition assays (e.g., ADP-Glo™) alongside cellular proliferation assays using isogenic cell lines (wild-type vs. V600E mutant) to confirm selectivity .

Q. Which experimental models are optimal for initial screening of this compound efficacy?

Use B-Raf V600E-dependent cell lines (e.g., Ba/F3 cells transfected with B-Raf V600E) for dose-response studies. Include negative controls such as parental Ba/F3 cells lacking the mutation to assess off-target effects. IC50 calculations should follow standardized protocols (e.g., nonlinear regression analysis of viability curves) .

Q. How can researchers confirm the structural integrity of this compound in experimental settings?

Characterize the compound using high-performance liquid chromatography (HPLC) to verify purity (>98%) and liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight (577.64 g/mol) and structure (C32H34F3N5O2) . Store lyophilized powder at -20°C and prepare fresh DMSO stock solutions to avoid degradation .

Advanced Research Questions

Q. How can conflicting IC50 values for this compound be resolved across different studies?

Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, cell passage number). Standardize protocols by:

  • Using consistent ATP levels (e.g., 10 μM) in kinase assays.
  • Validating cell line mutational status via Sanger sequencing.
  • Including reference inhibitors (e.g., vemurafenib) as internal controls . Cross-validate results with orthogonal methods like thermal shift assays to measure target engagement .

Q. What strategies optimize this compound’s selectivity profile to minimize off-target kinase inhibition?

Perform kinome-wide profiling (e.g., using KinomeScan®) at 1 μM this compound to identify off-target interactions. For hits with >90% inhibition, conduct dose-response assays to calculate selectivity scores (e.g., IC50 ratio between off-target and B-Raf V600E). Structural modifications (e.g., altering the 4-methoxy-pyrrolopyridine moiety) may improve specificity .

Q. How should researchers design experiments to assess this compound’s synergy with MEK or ERK inhibitors?

Use combination index (CI) analysis via the Chou-Talalay method:

  • Treat cells with this compound and a MEK inhibitor (e.g., trametinib) at fixed ratios (e.g., 1:1, 1:2).
  • Calculate CI values using CompuSyn® software; CI < 1 indicates synergy. Validate findings in 3D spheroid models to mimic tumor microenvironments .

Q. What statistical approaches are recommended for analyzing dose-dependent apoptosis data in this compound studies?

Employ ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 0–1 μM this compound). For time-course apoptosis (measured via flow cytometry with Annexin V/PI staining), use mixed-effects models to account for repeated measures. Report effect sizes (e.g., Cohen’s d) alongside p-values .

Methodological Guidance

Q. How to address solubility issues of this compound in in vivo studies?

  • Prepare a 10% DMSO/40% PEG-300/50% saline formulation for intraperitoneal administration.
  • Confirm solubility via dynamic light scattering (DLS) and stability over 24 hours at 4°C.
  • Monitor plasma pharmacokinetics to ensure bioavailability aligns with in vitro IC50 values .

Q. What validation steps are critical when using this compound in patient-derived xenograft (PDX) models?

  • Sequence PDX tumors to confirm B-Raf V600E status.
  • Compare this compound response with clinical-grade B-Raf inhibitors (e.g., dabrafenib) using RECIST criteria.
  • Perform ex vivo pharmacodynamic assays (e.g., p-ERK inhibition via Western blot) to confirm target modulation .

Q. How to integrate transcriptomic or proteomic data with this compound treatment outcomes?

  • Use RNA-seq or mass spectrometry to identify differentially expressed pathways (e.g., MAPK/ERK).
  • Apply gene set enrichment analysis (GSEA) to correlate expression changes with drug sensitivity.
  • Validate key nodes (e.g., DUSP6) via CRISPR knockout or siRNA-mediated silencing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.